molecular formula C20H24I2O2 B1582145 Thymol iodide CAS No. 552-22-7

Thymol iodide

Cat. No. B1582145
CAS RN: 552-22-7
M. Wt: 550.2 g/mol
InChI Key: SHOKWSLXDAIZPP-UHFFFAOYSA-N
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Description

Thymol iodide is a chemical compound known for its antiseptic properties. It is a derivative of thymol, a natural monoterpenoid phenol found in thyme oil. This compound is primarily used as a dry powder antiseptic and has been employed as a substitute for iodoform in treating skin diseases, wounds, and ulcers .

Scientific Research Applications

Thymol iodide has a wide range of applications in scientific research:

Safety and Hazards

Thymol iodide may form combustible dust concentrations in air . It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle this compound with personal protective equipment and avoid contact with skin, eyes, and clothing .

Future Directions

Thymol iodide has shown promising therapeutic potential, pharmacological properties, and molecular mechanisms as well as pharmacokinetic properties for the pharmaceutical development of thymol . It has been suggested that this compound could be used for the prevention and therapeutic value as a dietary supplement or as a pharmacological agent or as an adjuvant along with current therapeutic agents for the treatment of various diseases .

Mechanism of Action

Thymol iodide exerts its effects primarily through its antiseptic properties. The iodine in this compound disrupts microbial cell walls and interferes with essential cellular processes, leading to the death of microorganisms. The compound targets various molecular pathways, including the inhibition of protein synthesis and disruption of cell membrane integrity .

Similar Compounds:

Uniqueness of this compound: this compound is unique due to its combination of thymol and iodine, which enhances its antiseptic properties. Unlike thymol, this compound has a broader spectrum of antimicrobial activity due to the presence of iodine. Compared to iodoform, this compound is less irritating and has a more pleasant odor, making it a preferred choice in medical and industrial applications .

Biochemical Analysis

Biochemical Properties

Thymol iodide plays a significant role in biochemical reactions due to its iodinated structure. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA, where this compound interferes with DNA synthesis This interaction is crucial in its role as an antiseptic, as it can inhibit the replication of microbial DNA, thereby preventing the growth of bacteria and fungi

Cellular Effects

This compound affects various types of cells and cellular processes. In microbial cells, it disrupts DNA synthesis, leading to inhibited cell growth and replication . In mammalian cells, this compound can influence cell signaling pathways and gene expression. For instance, it may induce oxidative stress responses, leading to the activation of genes involved in antioxidant defense. Furthermore, this compound can impact cellular metabolism by interfering with metabolic pathways that rely on iodine-containing compounds.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA and enzymes. This compound binds to DNA, causing structural changes that inhibit DNA replication and transcription This binding is likely facilitated by the iodinated groups on the thymol molecule, which can form strong interactions with the nucleotides in DNA

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of DNA synthesis and prolonged oxidative stress responses. These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal stability of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits mild antiseptic activity without significant toxic effects . At higher doses, this compound can cause adverse effects, including toxicity and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to achieve the desired antiseptic effect without causing harm to the host organism. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include iodine metabolism and oxidative stress responses. It interacts with enzymes that metabolize iodine-containing compounds, influencing metabolic flux and metabolite levels . This compound may also affect the levels of reactive oxygen species (ROS) and antioxidants in cells, thereby modulating oxidative stress pathways. Understanding these metabolic interactions is essential for elucidating the broader biochemical effects of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its effects . This compound may accumulate in areas with high metabolic activity, such as the mitochondria, where it can influence cellular metabolism and oxidative stress responses. The distribution of this compound within tissues is also influenced by its chemical properties, including its solubility and stability.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the nucleus and mitochondria . In the nucleus, this compound interacts with DNA, inhibiting replication and transcription. In the mitochondria, it can influence metabolic processes and oxidative stress responses. The subcellular localization of this compound is likely directed by targeting signals and post-translational modifications that guide its transport to these compartments. Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymol iodide is synthesized by iodinating thymolThe process typically requires the use of iodine and an oxidizing agent under controlled conditions to ensure the selective iodination of thymol .

Industrial Production Methods: In industrial settings, this compound is produced by reacting thymol with iodine in the presence of an oxidizing agent. The reaction is carried out in a solvent such as chloroform or ethanol to facilitate the dissolution of reactants and products. The reaction mixture is then purified to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Thymol iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

[4-(4-iodooxy-2-methyl-5-propan-2-ylphenyl)-5-methyl-2-propan-2-ylphenyl] hypoiodite
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H24I2O2/c1-11(2)15-9-17(13(5)7-19(15)23-21)18-10-16(12(3)4)20(24-22)8-14(18)6/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SHOKWSLXDAIZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CC(=C(C=C2C)OI)C(C)C)C(C)C)OI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H24I2O2
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DSSTOX Substance ID

DTXSID3046081
Record name Thymol iodide
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Molecular Weight

550.2 g/mol
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Physical Description

Reddish-brown or reddish-yellow solid; [HSDB]
Record name Thymol iodide
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Solubility

READILY SOL IN CHLOROFORM, ETHER, COLLODION, FIXED & VOLATILE OILS; SLIGHTLY SOL IN ALCOHOL; INSOL IN ALKALINE SOLN, WATER, GLYCEROL
Record name THYMOL IODIDE
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Color/Form

REDDISH-BROWN OR REDDISH-YELLOW BULKY POWDER, RED-BROWN CRYSTALS

CAS RN

552-22-7
Record name I,I′-[2,2′-Dimethyl-5,5′-bis(1-methylethyl)[1,1′-biphenyl]-4,4′-diyl] dihypoiodite
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Record name Thymol iodide [NF]
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Record name Hypoiodous acid, I,I'-[2,2'-dimethyl-5,5'-bis(1-methylethyl)[1,1'-biphenyl]-4,4'-diyl] ester
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Record name Thymol iodide
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Record name 5,5'-diisopropyl-2,2'-dimethylbiphenyl-4,4'-diyl dihypoiodite
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Record name THYMOL IODIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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